2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide
CAS No.:
Cat. No.: VC11378929
Molecular Formula: C18H14F2N2O2
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14F2N2O2 |
|---|---|
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24) |
| Standard InChI Key | CSMVJYAWLYSQSK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
2-(3-Acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide (molecular formula: C₁₈H₁₄F₂N₂O₂; molecular weight: 328.3 g/mol) features a multi-component structure. The indole moiety is substituted at the 3-position with an acetyl group (-COCH₃), while the 1-position is linked to an acetamide group (-NHCOCH₂-) bonded to a 2,6-difluorophenyl ring. This arrangement creates a planar indole core fused with a flexible acetamide-difluorophenyl tail, enabling diverse molecular interactions (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₂N₂O₂ |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 2-(3-Acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide |
| Topological Polar Surface Area | 67.8 Ų |
The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring enhances electronegativity and metabolic stability, while the acetyl group on the indole may facilitate hydrophobic interactions with biological targets.
Synthesis Methods and Optimization
Reaction Pathways and Intermediate Formation
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide typically proceeds via a multi-step sequence:
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Indole Core Formation: Friedel-Crafts acylation introduces the acetyl group to the indole precursor.
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Acetamide Linkage: Coupling the acetylated indole with chloroacetyl chloride forms the acetamide intermediate.
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Difluorophenyl Incorporation: Nucleophilic substitution attaches the 2,6-difluoroaniline moiety to the acetamide group.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF |
| Temperature | 60°C | +22% vs. room temperature |
| Catalyst | Pyridine (0.5 equiv) | Reduces side products |
Reaction yields are highly dependent on solvent polarity and temperature control, with anhydrous dimethylformamide (DMF) proving superior to tetrahydrofuran (THF) in minimizing hydrolysis byproducts.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Indole Acetamide Derivatives
The 2,6-difluoro substitution in the target compound confers distinct electronic and steric properties compared to mono-fluorinated or non-halogenated analogues, potentially enhancing target selectivity .
Research Gaps and Future Directions
Mechanistic and Pharmacokinetic Studies
Despite promising in vitro results, the exact molecular targets of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide remain uncharacterized. Computational docking studies suggest affinity for kinase domains (e.g., EGFR, VEGFR2), but experimental validation is needed. Additionally, ADMET profiling is critical to assess oral bioavailability and metabolic stability.
Therapeutic Expansion and Combination Strategies
Given the dual hypoglycemic and antimicrobial activities observed in analogues, future work should explore this compound’s utility in diabetic wound healing or comorbid infection management. Synergy studies with existing antibiotics (e.g., β-lactams) could address rising antimicrobial resistance.
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